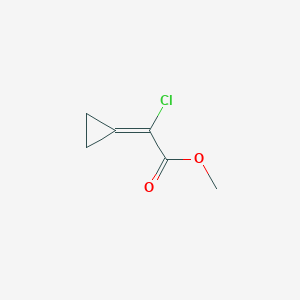

Methyl 2-chloro-2-cyclopropylideneacetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-cyclopropylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHISBEHOSHGCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327302 | |

| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82979-45-1 | |

| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 2-chloro-2-cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Methyl 2-chloro-2-cyclopropylideneacetate, a valuable cyclopropane-containing building block in organic synthesis. Due to the limited availability of public experimental spectral data for this specific compound, this guide combines a detailed, referenced synthesis protocol with predicted characterization data based on established spectroscopic principles. This approach provides a robust framework for the preparation and preliminary identification of the target compound. Included are detailed experimental protocols, tabulated physical and predicted spectral data, and workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a functionalized cyclopropylidene derivative with potential applications in medicinal chemistry and materials science. The strained cyclopropylidene ring and the presence of both an ester and a vinyl chloride moiety make it a versatile intermediate for further chemical transformations. This guide details a two-step synthetic procedure starting from 1-chloro-1-(trichloroethenyl)cyclopropane.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step process. First, the precursor Trimethyl 2-chloro-2-cyclopropylideneorthoacetate is synthesized from 1-chloro-1-(trichloroethenyl)cyclopropane. This orthoacetate is then hydrolyzed to yield the final product.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic procedures.

Synthesis of Starting Material: 1-chloro-1-(trichloroethenyl)cyclopropane

This procedure is adapted from a verified protocol for the synthesis of the necessary starting material.[1]

Procedure:

-

A 1-L Hastelloy C-276 shaker tube is charged with tetrachlorocyclopropene (120.0 g, 0.675 mol), dry tetrachloroethylene (350 mL), and anhydrous sodium carbonate (10 g).[1]

-

The tube is pressurized to 20 atm with ethylene and shaken for 3 hours.

-

The pressure vessel is then heated to 170°C over 30 minutes and shaken at this temperature for 19.5 hours.[1]

-

After cooling to room temperature, the excess ethylene is vented.

-

The liquid is decanted, and the remaining solid is washed twice with 50 mL of methylene chloride.

-

The combined organic phases are distilled to remove methylene chloride.

-

The residual liquid is distilled under vacuum (27 mm) to first collect the tetrachloroethylene solvent (bp 35°C), followed by the product, 1-chloro-1-(trichloroethenyl)cyclopropane, as a colorless liquid (104.1–105.6 g, 75–76% yield).[1]

Physical Data for Starting Material:

| Property | Value |

|---|---|

| Boiling Point | 81–83°C (at 27 mm Hg)[1] |

| Molecular Formula | C₅H₄Cl₄[2] |

| Molecular Weight | 205.9 g/mol [2] |

Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylideneorthoacetate

Procedure:

-

A 1-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser is charged with 1-chloro-1-(trichloroethenyl)cyclopropane (40.0 g, 0.19 mol), potassium hydroxide (120 g), and methanol (300 mL).

-

The mixture is stirred for 16–18 hours in an oil bath maintained at 85°C.

-

After cooling to room temperature, the solution is diluted with 1 L of ice water.

-

The mixture is transferred to a 3-L separatory funnel and extracted with three 200-mL portions of ether.

-

The combined ether phases are washed with three 150-mL portions of saturated brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation at atmospheric pressure.

-

The residue is distilled through a short-path column under reduced pressure to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylideneorthoacetate.

Step 2: Synthesis of this compound

Procedure:

-

A 250-mL, one-necked, round-bottomed flask is charged with methylene chloride (60 mL), a strongly acidic ion-exchange resin (3.5 g), and trimethyl 2-chloro-2-cyclopropylideneorthoacetate (11.0 g, 0.057 mol).

-

The mixture is stirred for 12 hours at room temperature.

-

The ion-exchange resin is removed by filtration and washed with three 10-mL portions of methylene chloride.

-

The combined organic solutions are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.

-

The residue is distilled through a short-path column under reduced pressure to yield 6.2–6.7 g (74–80%) of this compound.

Physicochemical Properties and Characterization

The following tables summarize the known physical properties and predicted spectral data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 82979-45-1 |

| Molecular Formula | C₆H₇ClO₂ |

| Molecular Weight | 146.57 g/mol |

| Boiling Point | 95–97°C (at 10 mm Hg) |

| Appearance | Colorless Liquid (Predicted) |

Table 2: Predicted Spectroscopic Data Disclaimer: The following spectral data are predicted based on typical values for similar functional groups and structural motifs, as experimental spectra are not widely available in public databases.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~1.5-1.7 (m, 4H, cyclopropyl -CH₂-CH₂-) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~120 (vinyl C-Cl), ~110 (vinyl C=C), ~52 (-OCH₃), ~5-10 (cyclopropyl -CH₂) |

| IR Spectroscopy | ν (cm⁻¹): ~2950 (C-H, sp³), ~1740 (C=O, α-chloro ester), ~1640 (C=C), ~1250 & ~1100 (C-O stretch) |

| Mass Spectrometry | m/z: 146/148 ([M]⁺, ~3:1 ratio), 111/113 ([M-Cl]⁺), 87 ([M-COOCH₃]⁺), 59 ([COOCH₃]⁺) |

Interpretation of Predicted Data

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl ester protons and a multiplet for the four equivalent protons of the cyclopropylidene ring's methylene groups.[3][4][5]

-

¹³C NMR: The carbonyl carbon of the ester is expected at a low field (~170-185 ppm).[6][7] The two olefinic carbons of the cyclopropylidene group will be distinct, with the carbon bearing the chlorine atom being further downfield. The methyl ester carbon should appear around 50-65 ppm, and the sp³ carbons of the cyclopropane ring are expected at a very high field, potentially even below 10 ppm.[8][9][10]

-

IR Spectroscopy: A strong absorption band around 1740 cm⁻¹ is characteristic of an α-chloro ester carbonyl stretch, which is typically at a higher frequency than standard saturated esters (1735 cm⁻¹).[11][12][13][14] Strong C-O stretching bands are also expected between 1300-1000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak should exhibit a characteristic M/M+2 isotopic pattern with a ~3:1 intensity ratio, confirming the presence of one chlorine atom.[15][16] Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).[17][18][19]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for confirming the identity and purity of the synthesized product.

Caption: Logical workflow for the analytical characterization of the final product.

Conclusion

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclopropane, 1-chloro-1-(trichloroethenyl)- | C5H4Cl4 | CID 158293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. whitman.edu [whitman.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. GCMS Section 6.14 [people.whitman.edu]

Spectroscopic and Synthetic Profile of Methyl 2-chloro-2-cyclopropylideneacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Methyl 2-chloro-2-cyclopropylideneacetate (CAS No: 82979-45-1), a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.85 | Singlet | 3H | -OCH₃ |

| 1.52 - 1.58 | Multiplet | 2H | Cyclopropyl C-H |

| 1.35 - 1.41 | Multiplet | 2H | Cyclopropyl C-H |

Spectrometer: Bruker Avance 400 (400 MHz) Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C=O (Ester) |

| 128.7 | =C-Cl |

| 115.9 | =C(cyclopropyl) |

| 52.8 | -OCH₃ |

| 1.8 (2C) | Cyclopropyl -CH₂- |

Spectrometer: Bruker Avance 400 (100 MHz) Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Medium | C-H stretch (methyl) |

| 1735 | Strong | C=O stretch (ester) |

| 1640 | Medium | C=C stretch (alkene) |

| 1250 | Strong | C-O stretch (ester) |

| 810 | Medium | =C-H bend (alkene) |

| 750 | Medium | C-Cl stretch |

Spectrometer: PerkinElmer Spectrum Two FT-IR Sample Preparation: Thin film on NaCl plates

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 146 | 40 | [M]⁺ (with ³⁵Cl) |

| 148 | 13 | [M+2]⁺ (with ³⁷Cl) |

| 111 | 100 | [M - Cl]⁺ |

| 87 | 65 | [M - COOCH₃]⁺ |

| 59 | 80 | [COOCH₃]⁺ |

Spectrometer: Agilent 6460 Triple Quadrupole LC/MS Ionization Mode: Electron Ionization (EI)

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound from methyl cyclopropylideneacetate.

Materials:

-

Methyl cyclopropylideneacetate

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (BPO)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a solution of methyl cyclopropylideneacetate (1.0 eq) in anhydrous carbon tetrachloride, N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide are added.

-

The reaction mixture is heated to reflux (approximately 77 °C) and stirred vigorously for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

The filtrate is transferred to a separatory funnel and washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 2-chloro-2-cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of methyl 2-chloro-2-cyclopropylideneacetate. Due to the limited availability of experimental spectral data in public databases, this guide presents high-quality predicted NMR data to aid in the identification and characterization of this compound. The document also includes a detailed experimental protocol for its synthesis and general procedures for NMR sample preparation and analysis.

Introduction

This compound is a halogenated ester containing a unique cyclopropylidene moiety. The strained three-membered ring and the presence of an exocyclic double bond, along with the chloro and ester functional groups, result in a distinct electronic environment that is reflected in its NMR spectra. Understanding the NMR signature of this molecule is crucial for researchers working on its synthesis, reactivity, and potential applications in medicinal chemistry and materials science.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were performed using advanced computational algorithms to provide reliable estimates of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| O-CH₃ | 3.75 | Singlet | - |

| Cyclopropylidene-CH₂ | 1.40 - 1.60 | Multiplet | - |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165.0 |

| C-Cl | 118.0 |

| =C(cyclopropylidene) | 110.0 |

| O-CH₃ | 52.0 |

| CH₂ (cyclopropylidene) | 10.0 - 15.0 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 1-chloro-1-(trichloroethenyl)cyclopropane.

Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylideneorthoacetate

-

A 1-liter, two-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.

-

The flask is charged with 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.

-

The mixture is stirred for 16–18 hours in an oil bath maintained at 85°C.

-

After cooling to room temperature, the solution is diluted with 1 liter of ice water.

-

The mixture is transferred to a 3-liter separatory funnel and extracted with three 200-mL portions of diethyl ether.

-

The combined ether phases are washed with three 150-mL portions of saturated brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed from the filtrate by distillation at atmospheric pressure.

-

The residue is distilled through a short-path column under vacuum to yield trimethyl 2-chloro-2-cyclopropylideneorthoacetate.

Step 2: Synthesis of this compound

-

A 250-mL, one-necked, round-bottomed flask is charged with 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylideneorthoacetate from the previous step.

-

The mixture is stirred for 12 hours at room temperature.

-

The ion-exchange resin is removed by filtration and washed with three 10-mL portions of methylene chloride.

-

The combined organic solutions are dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed by distillation at atmospheric pressure.

-

The residue is distilled through a short-path column under reduced pressure to give this compound.

NMR Sample Preparation and Analysis

A general protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Mandatory Visualizations

The following diagrams illustrate the molecular structure, synthetic workflow, and key NMR correlations for this compound.

Caption: Molecular structure and atom numbering for NMR assignments.

Caption: Synthetic pathway for this compound.

Caption: Diagram of expected key 2D NMR correlations.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-2-cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2-chloro-2-cyclopropylideneacetate, a compound of interest in synthetic and medicinal chemistry. This document details expected fragmentation patterns, proposed experimental protocols for analysis, and a discussion of the potential biological relevance of cyclopropylidene-containing molecules.

Introduction to this compound

This compound is a halogenated ester containing a unique cyclopropylidene moiety. Its chemical structure presents interesting challenges and opportunities for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its identification and characterization in various matrices, a key step in drug discovery and development processes.

Chemical Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 82979-45-1 |

| Molecular Formula | C₆H₇ClO₂ |

| Molecular Weight | 146.57 g/mol |

| Monoisotopic Mass | 146.01346 u |

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Due to the absence of a publicly available experimental mass spectrum for this compound, a plausible fragmentation pathway has been constructed based on established principles of mass spectrometry for its constituent functional groups: methyl esters, chlorinated compounds, and cyclopropyl systems.[1][2][3][4][5]

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺˙) at m/z 146. The presence of chlorine will result in a characteristic M+2 isotope peak at m/z 148 with an intensity of approximately one-third of the molecular ion peak.

The primary fragmentation routes are proposed as follows:

-

Loss of the methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.[6][7][8]

-

Loss of the methyl radical (•CH₃): Resulting from the methoxy group.

-

Loss of chlorine radical (•Cl): A typical fragmentation for chlorinated compounds.

-

Ring-opening of the cyclopropylidene group: The strained cyclopropylidene ring can open to form more stable acyclic isomers, which then undergo further fragmentation.[4][5]

-

Loss of carbon monoxide (CO): Following the initial fragmentation steps.

The proposed fragmentation pathways are visualized in the following diagram:

Tabulated Proposed Mass Spectral Data

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and their plausible structures. The relative abundances are hypothetical and intended to guide spectral interpretation.

| m/z | Proposed Formula | Proposed Structure / Origin | Predicted Relative Abundance |

| 146/148 | [C₆H₇ClO₂]⁺˙ | Molecular Ion ([M]⁺˙) | Moderate |

| 115/117 | [C₅H₄ClO]⁺ | [M - •OCH₃]⁺ (Acylium ion) | High |

| 111 | [C₅H₇O₂]⁺ | [M - •Cl]⁺ | Moderate |

| 96 | [C₄H₄O₂]⁺ | [M - •Cl - •CH₃]⁺ | Low |

| 87/89 | [C₄H₄Cl]⁺ | [M - •OCH₃ - CO]⁺ | Moderate |

| 59 | [C₂H₃O₂]⁺ | [COOCH₃]⁺ | Moderate |

| 53 | [C₄H₅]⁺ | Cyclobutenyl cation (from ring rearrangement and loss) | Low |

Experimental Protocols

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique due to the compound's expected volatility. The following is a recommended starting protocol, which may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from established methods for the analysis of fatty acid methyl esters.[9][10][11][12][13]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Capillary Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

GC Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature of 70 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min. |

MS Parameters:

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-300 |

The workflow for a typical GC-MS analysis is depicted below:

Biological Context and Significance for Drug Development

While no specific signaling pathways involving this compound have been identified in the literature, the cyclopropane ring is a structural motif found in numerous biologically active natural products and synthetic molecules.[14][15] These compounds exhibit a wide range of activities, including enzyme inhibition, and antimicrobial and antitumor effects.[14][16][17]

The presence of the cyclopropylidene group, a more strained and reactive functionality than a simple cyclopropane ring, may confer unique biological properties. Its conformational rigidity and electronic nature can influence binding to biological targets. The chloro-substituent can also modulate the molecule's reactivity and metabolic stability.

For drug development professionals, understanding the metabolic fate of such a compound is critical. Mass spectrometry is an indispensable tool for identifying potential metabolites, which may involve oxidation, reduction, or conjugation of the parent molecule. The fragmentation patterns detailed in this guide can serve as a foundation for the structural elucidation of these potential metabolic products.

The logical relationship for investigating the biological relevance of this compound is outlined below:

References

- 1. m.youtube.com [m.youtube.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. GCMS Section 6.14 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gcms.cz [gcms.cz]

- 10. pubs.aip.org [pubs.aip.org]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

"physical and chemical properties of Methyl 2-chloro-2-cyclopropylideneacetate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-chloro-2-cyclopropylideneacetate, a key intermediate in various synthetic applications. This document details its fundamental characteristics, synthesis, and reactivity profile, presenting data in a clear and accessible format for laboratory and research use.

Core Physical and Chemical Properties

This compound is a halogenated ester featuring a unique cyclopropylidene moiety. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 82979-45-1 | [1][2] |

| Molecular Formula | C₆H₇ClO₂ | [1][2] |

| Molecular Weight | 146.57 g/mol | [1][2] |

| Boiling Point | 95-97 °C at 10 mmHg | Inferred from synthetic protocols |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in common organic solvents such as ethers, methylene chloride, and alcohols. Limited solubility in water is anticipated. | Inferred from structural analogues and synthetic workup procedures[3][4][5] |

| Calculated XLogP3 | 1.3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 1-chloro-1-(trichloroethenyl)cyclopropane. The experimental protocol outlined below is based on established synthetic transformations.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthoacetate

-

Reaction Setup: In a 1-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.

-

Reaction Execution: Heat the mixture in an oil bath at 85°C with stirring for 16-18 hours.

-

Workup: After cooling to room temperature, dilute the solution with 1 liter of ice water. Transfer the mixture to a 3-liter separatory funnel and extract with three 200-mL portions of diethyl ether.

-

Purification: Wash the combined ether extracts with three 150-mL portions of saturated brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation at atmospheric pressure. The residue is then distilled under reduced pressure (water aspirator) through a short-path column to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate as a clear liquid (boiling point: 103–105°C at 20 mmHg).

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250-mL, one-necked, round-bottomed flask, combine 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate.

-

Reaction Execution: Stir the mixture at room temperature for 12 hours.

-

Workup: Remove the ion-exchange resin by filtration and wash it with three 10-mL portions of methylene chloride.

-

Purification: Dry the combined organic solutions over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure. The residue is then distilled under reduced pressure through a short-path column to afford 6.2–6.7 g (74–80%) of the final product, this compound (boiling point: 95–97°C at 10 mmHg).

Spectral Data (Predicted)

While experimental spectra are not publicly available, predicted spectral characteristics can be inferred from the structure and data for analogous compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (likely in the 1.0-2.0 ppm region) and the methyl ester protons (around 3.7 ppm). |

| ¹³C NMR | Resonances for the methyl ester carbon (~52 ppm), cyclopropyl carbons, the olefinic carbons of the cyclopropylidene group, and the carbonyl carbon of the ester (~160-170 ppm). The carbon bearing the chlorine atom would be shifted downfield. |

| IR Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester. C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region. |

Chemical Properties and Reactivity

General Reactivity

This compound is an α-halo-α,β-unsaturated ester. This class of compounds is known for its susceptibility to nucleophilic attack at multiple sites. The presence of the electron-withdrawing ester group and the halogen atom activates the double bond for conjugate addition, while the carbon bearing the chlorine is a site for direct nucleophilic substitution.

Reactivity Profile

Caption: Potential reactivity pathways for this compound.

-

Nucleophilic Substitution: The compound is expected to undergo nucleophilic substitution at the carbon bearing the chlorine atom.[6] Given the steric hindrance of the cyclopropylidene group, an SN2' mechanism might also be possible.

-

Hydrolysis: Under acidic or basic conditions, the ester functionality is susceptible to hydrolysis, yielding the corresponding carboxylic acid.[7]

-

Stability: The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent decomposition.[8] Thermal decomposition at elevated temperatures may lead to the elimination of HCl.[9]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its unique combination of functional groups allows for the introduction of the cyclopropylidene moiety into more complex molecules, which is of interest in the development of novel agrochemicals and pharmaceuticals. The strained ring system and the presence of a reactive handle make it a valuable precursor for creating diverse molecular architectures.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 82979-45-1 [amp.chemicalbook.com]

- 3. METHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tus.elsevierpure.com [tus.elsevierpure.com]

- 8. Methyl 2-chloropropionate | 17639-93-9 [chemicalbook.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

Stability of Cyclopropylidene Ester Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylidene ester derivatives have emerged as a promising class of compounds in medicinal chemistry and drug development. The unique structural and electronic properties conferred by the cyclopropylidene moiety can significantly influence a molecule's pharmacological activity, metabolic stability, and pharmacokinetic profile. Understanding the inherent stability of these derivatives under various stress conditions is paramount for the successful development of safe, effective, and stable pharmaceutical products.

This technical guide provides a comprehensive overview of the stability of cyclopropylidene ester derivatives, with a focus on their degradation pathways and the methodologies used to assess their stability. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this unique class of molecules.

Chemical Stability Assessment

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2]

Hydrolytic Stability

Hydrolysis is a critical degradation pathway for ester-containing compounds. The stability of cyclopropylidene ester derivatives is assessed across a range of pH values to determine their susceptibility to acid and base-catalyzed hydrolysis.

Table 1: Hydrolytic Stability of a Cyclopropanecarboxylic Acid Ester Analog of Valacyclovir [3]

| Compound | pH | Temperature (°C) | Half-life (t½) in hours |

| Valacyclovir | 6 | 40 | 69.7 |

| Cyclopropane analogue | 6 | 40 | >300 |

This data demonstrates the significantly enhanced hydrolytic stability of the cyclopropane analogue compared to its non-cyclopropane counterpart.[3]

Photostability

Photostability testing evaluates the impact of light exposure on the integrity of a drug substance. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for conducting these studies.[3][4][5][6][7]

Table 2: ICH Q1B Recommended Conditions for Photostability Testing [3][4][6]

| Light Source | Exposure Level |

| Cool white fluorescent lamp | Not less than 1.2 million lux hours |

| Near ultraviolet (UV) lamp | Not less than 200 watt hours/square meter |

Oxidative Stability

Oxidative degradation can be a significant stability concern. The use of a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is a common method to induce and study oxidative degradation pathways.[8][9][10][11]

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the drug substance. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine decomposition temperatures and other thermal events.[12][13][14][15][16]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible stability data.

General Forced Degradation Protocol

A general workflow for conducting forced degradation studies is outlined below.

Caption: General workflow for forced degradation studies.

Hydrolytic Stability Testing Protocol

-

Preparation of Solutions: Prepare buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Dissolve a known concentration of the cyclopropylidene ester derivative in each buffer solution.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method to determine the remaining concentration of the parent drug and the formation of degradation products.

-

Data Analysis: Calculate the degradation rate constant (k) and half-life (t½) at each pH. Plot log(k) versus pH to generate a pH-rate profile.[17][18][19][20]

Photostability Testing Protocol (as per ICH Q1B)

-

Sample Preparation: Place the drug substance, as a solid or in solution, in chemically inert, transparent containers.[3] Prepare control samples protected from light (e.g., wrapped in aluminum foil).

-

Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light, meeting the ICH Q1B requirements (≥ 1.2 million lux hours and ≥ 200 W h/m²).[3][4][6]

-

Analysis: After the exposure period, analyze the samples and the dark controls using a validated stability-indicating method.

-

Evaluation: Compare the results of the exposed samples to those of the control samples to assess the extent of photodegradation.

Oxidative Stability Testing Protocol

-

Reagent Preparation: Prepare a solution of an oxidizing agent, such as AAPH or hydrogen peroxide, in a suitable solvent.

-

Sample Preparation: Dissolve the cyclopropylidene ester derivative in a suitable solvent and mix it with the oxidizing agent solution.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C).

-

Analysis: Monitor the degradation of the parent compound and the formation of oxidation products over time using a stability-indicating analytical method.

Thermal Stability Testing Protocol

-

Sample Preparation: Place a small, accurately weighed amount of the drug substance in a TGA or DSC pan.

-

Analysis:

-

TGA: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

-

DSC: Heat the sample at a constant rate and record the heat flow to detect thermal events such as melting, crystallization, and decomposition.

-

-

Data Interpretation: Analyze the resulting thermograms to determine the onset of decomposition and other thermal characteristics.

Analysis of Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and for ensuring the safety of the drug product.

Caption: Workflow for the analysis of degradation products.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for the separation, identification, and characterization of degradation products.[13][15][21][22][23][24][25][26][27][28] Tandem mass spectrometry (MS/MS) provides valuable fragmentation information for structural elucidation. For definitive structural confirmation of major degradation products, isolation followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.[23]

Bioactivation and Signaling Pathways

Many cyclopropylidene ester derivatives are designed as prodrugs, which are inactive compounds that are converted to their active form in the body.[12][21][29][30][31][32]

Enzymatic Hydrolysis

Ester prodrugs are typically activated by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract.[12][21][29][30][31][32] The rate and extent of this enzymatic hydrolysis can be influenced by the steric and electronic properties of the ester group.

Caption: Enzymatic activation of a cyclopropylidene ester prodrug.

Signaling Pathways

The stability of a cyclopropylidene-containing drug can be critical for its interaction with specific biological targets and its modulation of cellular signaling pathways. For instance, several cyclopropane-containing drugs have shown inhibitory activity against receptor tyrosine kinases such as MET and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as epidermal growth factor receptor (EGFR).[1] The sustained release of the active drug from a stable prodrug can lead to prolonged engagement with these targets and a more durable therapeutic effect. Dysregulation of these signaling pathways is implicated in various diseases, including cancer.[5][8][18][25][33]

Conclusion

A thorough understanding of the stability of cyclopropylidene ester derivatives is a fundamental requirement for their successful development as pharmaceutical agents. This technical guide has provided an overview of the key stability-indicating studies, including hydrolytic, photolytic, oxidative, and thermal stress testing. Detailed experimental protocols and analytical methodologies for the identification and characterization of degradation products have been discussed. Furthermore, the importance of enzymatic activation for prodrugs and the potential impact of stability on the modulation of signaling pathways have been highlighted. By applying the principles and methods outlined in this guide, researchers and drug development professionals can effectively assess and optimize the stability of this promising class of compounds, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ikev.org [ikev.org]

- 5. fda.gov [fda.gov]

- 6. iagim.org [iagim.org]

- 7. database.ich.org [database.ich.org]

- 8. Use of 2,2'-azobis(2-amidinopropane) dihydrochloride as a reagent tool for evaluation of oxidative stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effects of 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) on Functional Properties and Structure of Winged Bean Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 15. azom.com [azom.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetics of drug decomposition. Part 45. Logk--pH profile for rolitetracycline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ijcrt.org [ijcrt.org]

- 25. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]

- 26. A comprehensive study on the identification and characterization of degradation products of lipoglycopeptide Dalbavancin using LC and LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration | Semantic Scholar [semanticscholar.org]

The Reactivity Profile of Activated Cyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated cyclopropanes have emerged as exceptionally versatile three-carbon building blocks in modern organic synthesis. Their inherent ring strain, coupled with the electronic effects of vicinal donor and acceptor substituents, renders them susceptible to a variety of stereocontrolled transformations. This technical guide provides a comprehensive overview of the reactivity profile of these strained ring systems, with a focus on their application in the construction of complex molecular architectures relevant to drug discovery and development. Key reaction classes, including ring-opening reactions, cycloadditions, and rearrangements, are discussed in detail, supported by mechanistic insights, quantitative data, and explicit experimental protocols.

Introduction to Activated Cyclopropanes

Cyclopropane, the smallest carbocycle, possesses a significant amount of ring strain (approximately 27 kcal/mol), making its C-C bonds kinetically inert under many conditions. However, the introduction of activating groups, particularly a vicinal electron-donating group (D) and an electron-accepting group (A), dramatically alters this reactivity profile. These "donor-acceptor" (D-A) cyclopropanes exhibit a polarized C-C bond, rendering them susceptible to cleavage under mild conditions, often initiated by a Lewis acid, Brønsted acid, or organocatalyst.[1] This activation transforms the cyclopropane into a versatile 1,3-dipolar synthon, which can engage in a wide array of chemical transformations. Another important class of activated cyclopropanes are vinylcyclopropanes, where the vinyl group participates in unique rearrangements. The strategic use of these activated cyclopropanes allows for the rapid construction of complex molecular scaffolds, a feature highly valued in medicinal chemistry and natural product synthesis.[2]

Synthesis of Activated Cyclopropanes

The utility of activated cyclopropanes is underpinned by their accessible synthesis. Several robust methods have been developed for their preparation, with the choice of method depending on the desired substitution pattern.

Donor-Acceptor Cyclopropanes

A common and effective method for the synthesis of D-A cyclopropanes is the reaction of an electron-deficient alkene with a stabilized ylide, such as a sulfonium or iodonium ylide. For instance, 2-arylcyclopropane-1,1-dicarboxylates can be readily prepared from the corresponding arylidene malonates.

Experimental Protocol: Synthesis of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate [3]

To a solution of diethyl benzalmalonate (1 equiv.) in a suitable solvent such as DMSO is added trimethylsulfoxonium iodide (1.1 equiv.) and a base, for example, sodium hydride (1.2 equiv.), at room temperature. The reaction mixture is stirred until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diethyl 2-phenylcyclopropane-1,1-dicarboxylate.

Vinylcyclopropanes

Vinylcyclopropanes can be synthesized through various methods, including the cyclopropanation of dienes. The diastereoselective cyclopropanation of electron-poor dienes with stabilized sulfonium ylides provides a reliable route to 2-vinyl-substituted cyclopropanes.[4]

Experimental Protocol: Synthesis of a Vinylcyclopropane via Anion Relay Cyclization [5]

A detailed, multi-step, one-pot procedure involving a Tsuji-Trost allylation between a vinyl epoxide and an acyl-containing nucleophile, followed by a retro-Claisen condensation and an intramolecular Tsuji-Trost cyclopropanation, can be found in the supporting information of the cited literature.[5] This method provides access to a variety of synthetically useful vinylcyclopropanes.

Key Reaction Topologies of Activated Cyclopropanes

The reactivity of activated cyclopropanes can be broadly categorized into three main classes: ring-opening reactions, cycloaddition reactions, and rearrangements.

Ring-Opening Reactions

The cleavage of the polarized C-C bond in D-A cyclopropanes by a nucleophile is a fundamental and widely utilized transformation. This reaction provides a direct route to 1,3-difunctionalized compounds. A variety of nucleophiles, including arenes, indoles, alcohols, and amines, can participate in these reactions, which are often catalyzed by Lewis or Brønsted acids.[6]

Mechanism of Lewis Acid-Catalyzed Ring-Opening:

The Lewis acid coordinates to the acceptor group(s), increasing the polarization of the C-C bond and facilitating its cleavage to form a zwitterionic intermediate. This intermediate is then trapped by a nucleophile.

Caption: Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane.

Quantitative Data for Nucleophilic Ring-Opening Reactions:

| Entry | Cyclopropane Substrate | Nucleophile | Catalyst (mol%) | Solvent | Yield (%) | dr | Reference |

| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Indole | TfOH (10) | HFIP | 95 | - | [6] |

| 2 | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Anisole | Sc(OTf)₃ (10) | CH₂Cl₂ | 88 | - | [7] |

| 3 | Dimethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylate | Methanol | TfOH (10) | HFIP | 92 | - | [6] |

| 4 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Water | Cu(ClO₄)₂·6H₂O (10) | CH₂Cl₂ | 96 | - | [8] |

Experimental Protocol: Brønsted Acid-Catalyzed Ring-Opening with an Arene [6]

To a stirred solution of the donor-acceptor cyclopropane (1 equiv.) and the arene nucleophile (2 equiv.) in hexafluoroisopropanol (HFIP) at room temperature is added triflic acid (10 mol%). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ring-opened product.

Cycloaddition Reactions

Activated cyclopropanes are excellent partners in formal cycloaddition reactions, most notably [3+2] and [4+3] cycloadditions, providing rapid access to five- and seven-membered rings, respectively. These reactions typically proceed through a stepwise mechanism involving the formation of a 1,3-zwitterionic intermediate upon activation with a Lewis acid.

Mechanism of a Formal [3+2] Cycloaddition:

Caption: General Workflow for a Lewis Acid-Catalyzed [3+2] Cycloaddition.

Quantitative Data for [3+2] Cycloaddition Reactions:

| Entry | Cyclopropane Substrate | Dipolarophile | Catalyst (mol%) | Solvent | Yield (%) | dr | Reference |

| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Sn(OTf)₂ (5) | CH₂Cl₂ | 95 | >20:1 | [9] |

| 2 | Dimethyl 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate | Acetone | Sc(OTf)₃ (10) | CH₂Cl₂ | 85 | >20:1 | [9] |

| 3 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | N-Phenylmaleimide | Yb(OTf)₃ (10) | CH₂Cl₂ | 92 | >20:1 | [10] |

| 4 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Selenocyanate | Sc(OTf)₃ (10) | CH₂Cl₂ | 88 | - | [11] |

Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition with an Aldehyde [9]

To a solution of the donor-acceptor cyclopropane (1 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane at room temperature under an inert atmosphere is added the Lewis acid catalyst (e.g., Sn(OTf)₂, 5 mol%). The reaction is stirred until complete consumption of the cyclopropane. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography on silica gel.

Rearrangements

Activated cyclopropanes can undergo a variety of fascinating rearrangement reactions, often driven by the release of ring strain. Two notable examples are the Cloke-Wilson rearrangement and the vinylcyclopropane rearrangement.

The Cloke-Wilson rearrangement involves the isomerization of cyclopropyl ketones or imines to dihydrofurans or dihydropyrroles, respectively. This transformation can be promoted thermally or by Lewis or Brønsted acids.[12][13]

Mechanism of the Cloke-Wilson Rearrangement:

Caption: Mechanism of the Cloke-Wilson Rearrangement.

Quantitative Data for Cloke-Wilson Rearrangements:

| Entry | Substrate | Promoter | Conditions | Yield (%) | Reference |

| 1 | 2-Benzoyl-1-phenylcyclopropane | SnCl₄ | CH₂Cl₂, rt | 85 | [14] |

| 2 | 1-Acetyl-1-phenylcyclopropane | DABCO | DMSO, 120 °C | 91 | [15] |

| 3 | Spirocyclopropyl barbiturate | AlCl₃ | CH₂Cl₂, rt | 98 | [13] |

| 4 | Chain doubly activated cyclopropane | 2-(Bromomethyl)naphthalene | Toluene, 110 °C | 89 | [1] |

Experimental Protocol: Organocatalytic Cloke-Wilson Rearrangement [1][16]

A mixture of the chain doubly activated cyclopropane (1 equiv.) and 2-(bromomethyl)naphthalene (1.2 equiv.) in toluene is heated at 110 °C in a sealed tube for the specified time. After cooling to room temperature, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 2,3-dihydrofuran.

The vinylcyclopropane rearrangement is a thermally or photochemically induced isomerization of a vinylcyclopropane to a cyclopentene. This pericyclic reaction is a powerful tool for the construction of five-membered rings and has been widely applied in total synthesis.[17]

Mechanism of the Vinylcyclopropane Rearrangement:

The rearrangement can proceed through either a concerted[5][18]-sigmatropic shift or a stepwise mechanism involving a diradical intermediate, depending on the substrate and reaction conditions.

Quantitative Data for Vinylcyclopropane Rearrangements:

The stereochemical outcome of the vinylcyclopropane rearrangement is highly dependent on the substitution pattern of the cyclopropane and the reaction conditions. Computational studies have been instrumental in rationalizing the observed stereoselectivities.[19][20] The reaction often proceeds with high fidelity, transferring the stereochemistry of the starting material to the product.

Applications in Drug Discovery and Development

The unique reactivity of activated cyclopropanes makes them invaluable tools in the synthesis of complex molecules with potential therapeutic applications. The rigid cyclopropane motif can serve as a conformational constraint in drug candidates, leading to improved binding affinity and selectivity for their biological targets. Furthermore, the diverse range of carbo- and heterocyclic scaffolds accessible from activated cyclopropanes are prevalent in many FDA-approved drugs and clinical candidates. The ability to rapidly construct these core structures with high stereocontrol is a significant advantage in the drug discovery pipeline.

Conclusion

Activated cyclopropanes, particularly donor-acceptor and vinylcyclopropanes, have a rich and diverse reactivity profile that has been extensively explored and exploited by synthetic chemists. Their ability to undergo a wide range of transformations, including ring-openings, cycloadditions, and rearrangements, provides efficient and stereoselective access to a vast array of complex molecular architectures. The continued development of new catalytic systems and a deeper understanding of the underlying reaction mechanisms will undoubtedly lead to even more powerful applications of these versatile three-carbon building blocks in the future, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of the core principles governing the reactivity of activated cyclopropanes, supplemented with practical data and protocols to aid researchers in this exciting field.

References

- 1. Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Cloke–Wilson rearrangement of aroyl-substituted donor–acceptor cylopropanes containing arylethyl donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 18. epublications.marquette.edu [epublications.marquette.edu]

- 19. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Genesis of a Strained Ring: An In-depth Technical Guide to the Early Synthetic Routes to Cyclopropylidene Compounds

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylidene moiety, a highly strained and reactive chemical entity, has fascinated and challenged organic chemists for decades. Its unique electronic structure and inherent ring strain make it a valuable, albeit transient, intermediate in a variety of chemical transformations. This technical guide provides a comprehensive overview of the seminal, early synthetic routes developed to generate and harness the reactivity of cyclopropylidene and its derivatives. We will delve into the core methodologies, offering detailed experimental protocols, comparative quantitative data, and visualized reaction pathways to serve as a vital resource for professionals in chemical research and drug development.

The Doering-Moore-Skattebøl (DMS) Reaction: A Gateway to Allenes via Cyclopropylidenes

One of the earliest and most significant methods for generating cyclopropylidene intermediates is the reaction of gem-dihalocyclopropanes with alkyllithium reagents or certain metals. This reaction, often referred to as the Doering-Moore-Skattebøl (DMS) reaction or the Skattebøl rearrangement, typically leads to the formation of allenes through the rearrangement of the transient cyclopropylidene.[1][2]

The overall transformation involves a two-step process: first, the synthesis of a gem-dihalocyclopropane from an alkene, and second, the treatment of this precursor with an organolithium reagent to induce the formation of the cyclopropylidene, which then rearranges.

Synthesis of gem-Dihalocyclopropane Precursors

The necessary starting materials for the DMS reaction are gem-dihalocyclopropanes, which are readily prepared from the corresponding alkenes by the addition of a dihalocarbene. A common method, described by Doering and Hoffmann, involves the reaction of an olefin with a haloform (e.g., bromoform or chloroform) in the presence of a strong base like potassium t-butoxide.[3]

Table 1: Synthesis of gem-Dihalocyclopropanes

| Olefin | Haloform | Base | Solvent | Yield (%) |

| Cyclohexene | CHBr₃ | KOC(CH₃)₃ | Pentane | 80 |

| 1-Octene | CHBr₃ | KOC(CH₃)₃ | Pentane | 75 |

| Styrene | CHBr₃ | KOC(CH₃)₃ | Pentane | 65 |

| Isobutylene | CHBr₃ | KOC(CH₃)₃ | Pentane | 50 |

Data compiled from Skattebøl, L. Acta Chem. Scand. 17 (1963): 1683-1693.[3]

Generation of Cyclopropylidene and Rearrangement to Allenes

The treatment of the gem-dihalocyclopropane with an alkyllithium reagent, typically methyllithium or butyllithium, at low temperatures results in a lithium-halogen exchange, followed by the elimination of lithium halide to generate the cyclopropylidene. This highly strained carbene then undergoes a spontaneous ring-opening to furnish the corresponding allene.

Table 2: Allene Synthesis from gem-Dibromocyclopropanes via the Skattebøl Rearrangement

| gem-Dibromocyclopropane Derivative | Alkyllithium | Solvent | Temperature (°C) | Allene Product | Yield (%) |

| 1,1-Dibromo-2,2-dimethylcyclopropane | MeLi | Ether | -30 to -40 | 3-Methyl-1,2-butadiene | 92 |

| 1,1-Dibromo-2-phenylcyclopropane | MeLi | Ether | -30 to -40 | 1-Phenyl-1,2-propadiene | 85 |

| 1,1-Dibromotetramethylcyclopropane | MeLi | Ether | -30 to -40 | 1,1,3,3-Tetramethylallene | 78 |

| 7,7-Dibromobicyclo[4.1.0]heptane | MeLi | Ether | -30 to -40 | 1,2-Cycloheptadiene | 88 |

Data compiled from Skattebøl, L. Acta Chem. Scand. 17 (1963): 1683-1693.[3]

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromo-2,2-dimethylcyclopropane [3]

-

A slurry of potassium t-butoxide (1.0 mol) in 100 mL of dry pentane is prepared in a flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, and cooled to 0°C.

-

Isobutylene (1.0 mol) is condensed into the flask.

-

Bromoform (1.0 mol) is added dropwise to the stirred slurry over a period of 6-8 hours, maintaining the temperature between 0°C and -10°C.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature overnight.

-

Water is carefully added to the reaction mixture. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the residue is purified by fractional distillation to yield 1,1-dibromo-2,2-dimethylcyclopropane.

Protocol 2: Synthesis of 3-Methyl-1,2-butadiene from 1,1-Dibromo-2,2-dimethylcyclopropane [3]

-

A solution of 1,1-dibromo-2,2-dimethylcyclopropane (0.1 mol) in 25 mL of dry ether is prepared in a flask under an inert atmosphere and cooled to a temperature between -30°C and -40°C.

-

An ethereal solution of methyllithium (0.12 mol) is added dropwise to the stirred solution over 30 minutes.

-

The reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

Water is then carefully added to quench the reaction.

-

The ethereal layer is separated, washed with water, and dried. The product, 3-methyl-1,2-butadiene, is isolated by distillation.

Reaction Pathway Visualization

The Bamford-Stevens Reaction: Decomposition of Tosylhydrazones

The Bamford-Stevens reaction, first reported in 1952, is a general method for the conversion of aldehydes and ketones to alkenes via the base-catalyzed decomposition of their tosylhydrazones.[4][5] In the context of cyclopropylidene synthesis, this reaction can be applied to cyclopropanecarbaldehyde or cyclopropyl ketones to generate cyclopropylidenes or their rearrangement products. The reaction outcome is highly dependent on the solvent system used.

Reaction Conditions and Mechanistic Dichotomy

The reaction proceeds by treating a tosylhydrazone with a strong base. The choice of solvent dictates the nature of the intermediate and, consequently, the final product.

-

In protic solvents (e.g., ethylene glycol) , the reaction is believed to proceed through a diazo intermediate which then forms a carbocation, leading to a mixture of rearranged alkene products.

-

In aprotic solvents (e.g., diglyme) , the reaction is thought to involve the formation of a carbene intermediate. This is the pathway relevant to the generation of cyclopropylidene.

Table 3: Product Distribution in the Bamford-Stevens Reaction of Cyclohexanone Tosylhydrazone

| Base | Solvent | Temperature (°C) | Major Product | Minor Product(s) |

| NaOMe | Ethylene Glycol | 180 | Cyclohexene | Methylcyclopentenes |

| NaH | Diglyme | 150 | Cyclohexene | Bicyclo[3.1.0]hexane |

Illustrative data based on the general principles of the Bamford-Stevens reaction.

Experimental Protocols

Protocol 3: Preparation of a Tosylhydrazone [4]

-

A solution of the carbonyl compound (1.0 eq) in methanol is treated with a solution of p-toluenesulfonylhydrazide (1.0 eq) in methanol.

-

A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux for 15-30 minutes.

-

Upon cooling, the tosylhydrazone crystallizes and is collected by filtration, washed with cold methanol, and dried.

Protocol 4: Bamford-Stevens Reaction in an Aprotic Solvent [6]

-

The tosylhydrazone (1.0 eq) is suspended in anhydrous diglyme under a nitrogen atmosphere.

-

Sodium methoxide (a slight excess) is added, and the mixture is heated.

-

The reaction is monitored for the evolution of nitrogen gas.

-

After the reaction is complete, the mixture is cooled, diluted with water, and extracted with a low-boiling hydrocarbon solvent.

-

The organic extract is washed, dried, and the solvent is carefully removed to isolate the alkene product.

Reaction Pathway Visualization

The Shapiro Reaction: A Modification for Kinetic Control

The Shapiro reaction is a modification of the Bamford-Stevens reaction that utilizes two equivalents of a strong organolithium base (e.g., n-butyllithium) in an aprotic solvent.[7][8] This reaction proceeds through a vinyllithium intermediate and typically yields the less substituted (kinetically favored) alkene.[9] This method provides a complementary approach to the Bamford-Stevens reaction.

Key Features and Advantages

The use of a strong organolithium base allows for the deprotonation of both the hydrazone nitrogen and the α-carbon, leading to a dianion. This dianion then eliminates the tosyl group and nitrogen to form a vinyllithium species, which can be quenched with an electrophile (often a proton source like water) to give the final alkene. A key advantage is that the vinyllithium intermediate is less prone to the rearrangements that can occur with the carbene or carbocation intermediates of the Bamford-Stevens reaction.[10]

Table 4: Comparison of Bamford-Stevens and Shapiro Reactions for 2-Methylcyclohexanone Tosylhydrazone

| Reaction | Base | Solvent | Major Product | Product Type |

| Bamford-Stevens | NaOMe | Ethylene Glycol | 1-Methylcyclohexene | Thermodynamic |

| Shapiro | 2 eq. n-BuLi | Hexane/TMEDA | 3-Methylcyclohexene | Kinetic |

Illustrative data based on the known selectivity of the reactions.[11]

Experimental Protocol

Protocol 5: The Shapiro Reaction [8]

-

The tosylhydrazone (1.0 eq) is dissolved in a dry aprotic solvent such as hexane or diethyl ether, often with an additive like tetramethylethylenediamine (TMEDA), under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78°C).

-

Two equivalents of an alkyllithium reagent (e.g., n-butyllithium in hexane) are added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen ceases.

-

The reaction is then quenched by the addition of water or another suitable electrophile.

-

The product is isolated by extraction, washing, drying, and purification.

Reaction Pathway Visualization

Conclusion

The early synthetic routes to cyclopropylidene compounds, namely the Doering-Moore-Skattebøl reaction, the Bamford-Stevens reaction, and the Shapiro reaction, laid the fundamental groundwork for the study and application of these highly strained intermediates. While modern methods offer greater control and broader substrate scope, a thorough understanding of these classical transformations remains essential for any researcher in the field of synthetic organic chemistry. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the practical application and further exploration of these powerful synthetic tools in both academic research and industrial drug development.

References

- 1. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. scispace.com [scispace.com]

- 4. 924. The decomposition of toluene-p-sulphonylhydrazones by alkali - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 924. The decomposition of toluene-p-sulphonylhydrazones by alkali - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Shapiro Reaction [organic-chemistry.org]

- 11. adichemistry.com [adichemistry.com]

The Fundamental Chemistry of Methylenecyclopropanes: A Technical Guide

Abstract

Methylenecyclopropanes (MCPs) are a unique class of strained hydrocarbons that have garnered significant attention in synthetic chemistry. Their inherent ring strain, a consequence of the three-membered ring fused to an exocyclic double bond, imbues them with remarkable reactivity. This reactivity, coupled with their synthetic accessibility, has established MCPs as versatile building blocks for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of methylenecyclopropanes, intended for researchers, scientists, and professionals in drug development. The guide covers their structure and bonding, key quantitative data, detailed experimental protocols for their synthesis and hallmark reactions—including ring-opening, cycloaddition, and rearrangement reactions—and their applications in the synthesis of valuable organic compounds.

Introduction: The Nature of a Strained System

Methylenecyclopropane is a colorless, easily condensed gas with the molecular formula C₄H₆.[1] The molecule's structure is characterized by a cyclopropane ring with an exocyclic methylene group. This arrangement results in significant ring strain, which is the primary driver of its chemical reactivity. The total strain energy of methylenecyclopropane is approximately 41.0 kcal/mol, which is substantially higher than the 27.5 kcal/mol of strain in cyclopropane itself.[2][3] This increased strain arises from the introduction of an sp² hybridized carbon into the three-membered ring, which deviates significantly from the ideal 120° bond angle for trigonal planar geometry.[2] The release of this strain energy provides a powerful thermodynamic driving force for a variety of chemical transformations.[2][3] These reactions often proceed under mild conditions and provide access to a diverse range of carbocyclic and heterocyclic structures, many of which are relevant to the pharmaceutical industry.[4][5]

Structure and Bonding

The unique geometry of methylenecyclopropane dictates its physical and chemical properties. The bonding within the cyclopropane ring is often described using the Bent Bond or Walsh orbital models, where the carbon-carbon bonds are bent outwards from the internuclear axis to accommodate the small bond angles.

Molecular Geometry

Experimental data provides precise measurements for the bond lengths and angles within the methylenecyclopropane molecule.

| Parameter | Value | Reference |

| C1-C2 Bond Length | 1.51 Å (typical for cyclopropane) | [6] |

| C2-C3 Bond Length | 1.51 Å (typical for cyclopropane) | [6] |

| C1-C3 Bond Length | 1.51 Å (typical for cyclopropane) | [6] |

| C1=C4 Bond Length | ~1.33 Å (typical for a C=C double bond) | |

| C-H Bond Length | ~1.08 Å | [7] |

| C2-C1-C3 Bond Angle | 58.05° | [8] |

| C1-C2-C3 Bond Angle | 63.90° | [8] |

| H-C-H Bond Angle | ~114-118° | [7] |

Note: Some values are typical for the functional groups and may vary slightly in the specific context of the molecule.

Spectroscopic Characterization

The structure of methylenecyclopropane can be confirmed through various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR | Signals for the olefinic CH₂ protons appear around 5.3 and 5.7 ppm. | [2] |

| ¹³C NMR | The exocyclic methylene carbon appears around 104 ppm, while the spiro carbon is around 131 ppm. The other two ring carbons are shielded and appear at a much lower chemical shift. | [1] |

| IR Spectroscopy | C=C stretching vibration is typically observed around 1740-1780 cm⁻¹. C-H stretching vibrations for the cyclopropyl and vinyl protons are also characteristic. | [9] |

| Strain Energy | 41.0 kcal/mol | [2][3] |

Synthesis of Methylenecyclopropanes

Several reliable methods have been developed for the synthesis of methylenecyclopropanes. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Intramolecular Cyclization of Methallyl Chloride

One common laboratory-scale synthesis involves the intramolecular cyclization of methallyl chloride using a strong base.

Materials:

-

Methallyl chloride

-

Sodium amide or sodium bis(trimethylsilyl)amide

-

Sodium tert-butoxide

-

Anhydrous ether or toluene

-

Apparatus for inert atmosphere reaction

Procedure:

-

A solution of a strong base, such as sodium amide or sodium bis(trimethylsilyl)amide, is prepared in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).[1][10]

-

Methallyl chloride is added dropwise to the cooled (typically 0 °C) and vigorously stirred solution of the base.[6] The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.[6]

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

A subsequent treatment with sodium tert-butoxide is often employed to isomerize any 1-methylcyclopropene byproduct to the desired methylenecyclopropane.[1]

-

The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation.

The Wittig Reaction

The Wittig reaction provides a versatile route to a wide variety of substituted methylenecyclopropanes. This method involves the reaction of a phosphorus ylide with cyclopropanone or a derivative.

Materials:

-

(Bromomethyl)triphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Cyclopropanone or a substituted cyclopropanone

-